molecular formula C10H17F3N2OSi B12999008 3-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

3-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B12999008
M. Wt: 266.33 g/mol
InChI Key: HYPFEHHHYUWLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a compound that features a trifluoromethyl group, a trimethylsilyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in an acidic or basic medium.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H).

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through the reaction of the pyrazole derivative with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with an oxidized trifluoromethyl group, while reduction may yield a pyrazole derivative with a reduced trifluoromethyl group.

Scientific Research Applications

3-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.

    Biology: It may be used in the development of fluorinated pharmaceuticals, as fluorine atoms can enhance the biological activity and metabolic stability of drugs.

    Medicine: The compound can be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It can be used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1H-pyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.

    1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.

Uniqueness

3-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the presence of both the trifluoromethyl and trimethylsilyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17F3N2OSi

Molecular Weight

266.33 g/mol

IUPAC Name

trimethyl-[2-[[3-(trifluoromethyl)pyrazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C10H17F3N2OSi/c1-17(2,3)7-6-16-8-15-5-4-9(14-15)10(11,12)13/h4-5H,6-8H2,1-3H3

InChI Key

HYPFEHHHYUWLOK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.